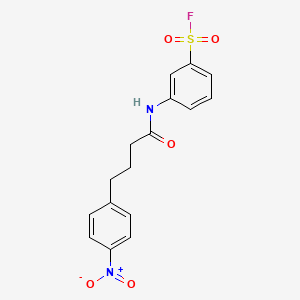

3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride

Description

Properties

CAS No. |

19160-22-6 |

|---|---|

Molecular Formula |

C16H15FN2O5S |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C16H15FN2O5S/c17-25(23,24)15-5-2-4-13(11-15)18-16(20)6-1-3-12-7-9-14(10-8-12)19(21)22/h2,4-5,7-11H,1,3,6H2,(H,18,20) |

InChI Key |

WVJUJTVCSJAHPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemistry General Methods

The general methods for synthesizing related compounds, as described in the supporting information, involve several steps and techniques:

- All reactions are conducted under a nitrogen atmosphere unless otherwise specified.

- Anhydrous solvents like N,N-dimethylformamide, dichloromethane, tetrahydrofuran, and toluene are used.

- Analytical thin-layer chromatography (TLC) is performed using Merck aluminum-backed silica gel 60 F254 plates, visualized under UV light (254 nm and 365 nm).

- Products are visualized using potassium permanganate, vanillin, cerium molybdate, bromocresol green, or ninhydrin stains.

- Flash column chromatography is performed using Grace Davisil 60 (230-400 mesh) silica gel.

- Melting points are measured using a Stanford Research System Optimelt Automated melting point apparatus.

- Infrared absorption spectra are recorded on a Bruker ALPHA FT-IR spectrometer.

- Nuclear magnetic resonance (NMR) spectra are recorded using Bruker AVANCE DRX300, 400, or 500 spectrometers.

- Low-resolution mass spectra (LRMS) are recorded using electrospray ionization (ESI) on a Bruker AmaZon SL ion trap spectrometer.

- High-resolution mass spectrometry is performed on a Bruker Apex Qe 7T Fourier Transform Ion Cyclotron Resonance mass spectrometer.

- High-performance liquid chromatography (HPLC) analysis is conducted on a Waters Alliance 2695 instrument using SunFireTM C18 or X-BridgeTM C18 columns, with detection at 254 nm.

Spectral Data and Characterization

The general methods also include detailed spectral data and characterization of synthesized compounds:

- NMR Spectroscopy: \$$^1H\$$ and \$$^{13}C\$$ NMR chemical shifts are reported in parts per million (ppm), with residual chloroform (δ 7.26) and dimethyl sulfoxide (δ 2.50) as references for \$$^1H\$$ NMR, and chloroform (δ 77.16) and dimethyl sulfoxide (δ 39.52) for \$$^{13}C\$$ NMR. Multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hz are also provided.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) data is reported as m/z values, calculated and found, for specific molecular ions such as [M+H]$$^+\$$ or [M+Na]$$^+\$$.

- HPLC: HPLC data includes percentage purity and retention time (RT) in minutes.

Chemical Reactions Analysis

3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts or reducing agents like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding sulfonic acids.

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly as inhibitors of enzymes like human neutrophil elastase (hNE), which is involved in inflammatory diseases.

Organic Synthesis:

Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with serine residues in proteins.

Mechanism of Action

The mechanism of action of 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, the compound forms a covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing the hydrolysis of its substrates, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s sulfonyl fluoride group distinguishes it from sulfonamide derivatives, such as the example in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide). Key differences include:

Structural and Electronic Effects

- Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound enhances electrophilicity at the sulfonyl fluoride center compared to the 3-fluorophenyl and 5-fluoro groups in the sulfonamide from .

- Backbone Flexibility: The butanamido linker in the target compound provides greater conformational flexibility compared to the rigid pyrazolo-pyrimidin-chromenone scaffold in , which may influence binding kinetics and selectivity.

Research Findings and Trends

Reactivity in Medicinal Chemistry

Sulfonyl fluorides are gaining traction as alternatives to sulfonamides in covalent inhibitor design. For example:

- Kinetic Selectivity : The target compound’s sulfonyl fluoride reacts selectively with active-site nucleophiles, offering temporal control over inhibition, unlike sulfonamides that rely on equilibrium binding.

- Metabolic Stability : The nitro group may improve metabolic stability compared to fluorinated analogs, though this requires validation in pharmacokinetic studies.

Comparative Performance in Enzyme Assays

Biological Activity

3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride, also known as 4-{[4-(4-nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride, is a synthetic organic compound with the molecular formula C16H15FN2O5S and a molecular weight of 366.36 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, which may have implications in various therapeutic applications.

- Molecular Formula : C16H15FN2O5S

- Molecular Weight : 366.36 g/mol

- CAS Number : 19160-20-4

- IUPAC Name : 4-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride

The biological activity of this compound primarily revolves around its interaction with enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of serine proteases and other enzymes, leading to their inhibition. This mechanism disrupts normal enzymatic functions, which can be harnessed for therapeutic purposes.

Enzyme Inhibition

Research indicates that 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride acts as a potent inhibitor of various proteases. Its ability to inhibit these enzymes can be leveraged in the treatment of diseases where protease activity is dysregulated, such as certain cancers and inflammatory conditions.

- Target Enzymes :

- Serine proteases

- Cysteine proteases

- Threonine proteases

Case Studies

-

Protease Inhibition in Cancer Research :

A study evaluated the efficacy of this compound in inhibiting specific proteases involved in tumor progression. The results demonstrated a significant reduction in proteolytic activity, suggesting its potential as an anti-cancer agent . -

Inflammatory Response Modulation :

Another investigation focused on the compound's effects on inflammatory pathways mediated by proteases. The findings revealed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Comparative Analysis

To better understand the biological activity of 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Nitrophenylsulfonamide | Structure | Moderate enzyme inhibition |

| Benzenesulfonyl fluoride | Structure | Weak enzyme inhibition |

| 4-Nitrophenylbutanamido | Structure | Limited biological activity |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition Kinetics : The compound exhibits competitive inhibition against target enzymes, with IC50 values indicating high potency .

- Selectivity : It shows selectivity towards certain proteases, minimizing off-target effects, which is crucial for therapeutic applications .

- Therapeutic Potential : Ongoing research is exploring its use in combination therapies for enhanced efficacy against resistant cancer types .

Q & A

Basic: What are the recommended synthetic pathways for 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene-sulfonyl fluoride core. Key steps include:

- Sulfonyl Fluoride Formation : React 3-aminobenzenesulfonic acid with excess sulfuryl chloride (SO₂Cl₂) under anhydrous conditions, followed by fluorination using KF or TBAF to yield the sulfonyl fluoride intermediate .

- Amide Coupling : Introduce the 4-(4-nitrophenyl)butanamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonyl fluoride intermediate and 4-(4-nitrophenyl)butanoic acid. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

- Critical Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane). Optimize stoichiometry to avoid over-fluorination or side reactions .

Basic: How can the structure and purity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the sulfonyl fluoride (-SO₂F, δ ~7.8–8.2 ppm in ¹H NMR; δ ~55–60 ppm in ¹⁹F NMR) and nitrophenyl groups (aromatic protons at δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 423.0654 for C₁₆H₁₄N₂O₅S₂F) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA; retention time ~12–15 min) .

- UCSF Chimera : Visualize 3D molecular geometry and electrostatic potential surfaces for structural validation .

Basic: What are the key reactivity profiles of the sulfonyl fluoride moiety?

Methodological Answer:

The sulfonyl fluoride group undergoes two primary reactions:

- Nucleophilic Substitution : React with amines (e.g., serine residues in enzymes) under mild basic conditions (pH 7.5–8.5, 25°C) to form stable sulfonamide adducts. Use triethylamine (1.5 eq) as a catalyst .

- Hydrolysis : Degrades to sulfonic acid in aqueous buffers (half-life ~24–48 hours at pH 7.4). Stabilize with low-temperature storage (-20°C) and anhydrous solvents .

Advanced: How does this compound inhibit serine proteases, and how can this activity be optimized?

Methodological Answer:

- Mechanism : The sulfonyl fluoride acts as an electrophilic "warhead," covalently binding to the catalytic serine residue in proteases (e.g., trypsin, chymotrypsin). The 4-nitrophenyl group enhances binding affinity via π-π stacking in hydrophobic pockets .

- Optimization Strategies :

- Structure-Activity Relationship (SAR) : Modify the butanamido linker length or nitrophenyl substituents (e.g., replace with electron-withdrawing groups) to enhance potency.

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for trypsin-like proteases) .

- Docking Studies : Use UCSF Chimera to model interactions with protease active sites and predict binding modes .

Advanced: How should researchers address contradictions in inhibitory efficacy across different experimental models?

Methodological Answer:

Discrepancies may arise due to:

- Enzyme Isoform Variability : Test against recombinant vs. native proteases (e.g., thrombin vs. trypsin) to assess selectivity .

- Assay Conditions : Standardize pH (7.4–8.0), ionic strength (150 mM NaCl), and pre-incubation time (30 min) to minimize variability .

- Competitive Inhibition : Perform Lineweaver-Burk plots to distinguish between competitive and non-competitive mechanisms .

Advanced: What computational tools are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding stability over 100 ns trajectories. Analyze hydrogen bonding and solvent accessibility .

- Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses. Set grid boxes to cover the protease active site (e.g., 25 ų) .

- Electrostatic Potential Maps : Generate maps in UCSF Chimera to identify nucleophilic attack sites on the sulfonyl fluoride group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.